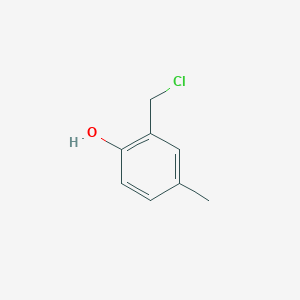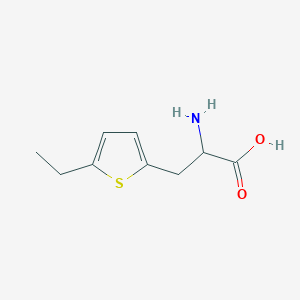
2-amino-3-(5-ethylthiophen-2-yl)propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-(5-ethylthiophen-2-yl)propanoic acid is an organic compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol . This compound is a derivative of amino acids, characterized by the presence of an amino group, a carboxyl group, and a thiophene ring substituted with an ethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(5-ethylthiophen-2-yl)propanoic acid typically involves the following steps:
Thiophene Derivatization: The starting material, 5-ethylthiophene, undergoes a series of reactions to introduce functional groups necessary for further transformations.
Amino Acid Formation: The functionalized thiophene derivative is then subjected to reactions that introduce the amino and carboxyl groups, forming the desired amino acid structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-amino-3-(5-ethylthiophen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino acid derivatives.
Aplicaciones Científicas De Investigación
2-amino-3-(5-ethylthiophen-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-amino-3-(5-ethylthiophen-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid: Another amino acid derivative with different substituents on the aromatic ring.
2-amino-3-(5-methylthiophen-2-yl)propanoic acid: Similar structure with a methyl group instead of an ethyl group on the thiophene ring.
Uniqueness
2-amino-3-(5-ethylthiophen-2-yl)propanoic acid is unique due to the specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. The presence of the ethyl group may enhance its lipophilicity and interaction with hydrophobic regions of molecular targets .
Propiedades
Fórmula molecular |
C9H13NO2S |
|---|---|
Peso molecular |
199.27 g/mol |
Nombre IUPAC |
2-amino-3-(5-ethylthiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C9H13NO2S/c1-2-6-3-4-7(13-6)5-8(10)9(11)12/h3-4,8H,2,5,10H2,1H3,(H,11,12) |
Clave InChI |
BHBZYACIOPAFHJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(S1)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


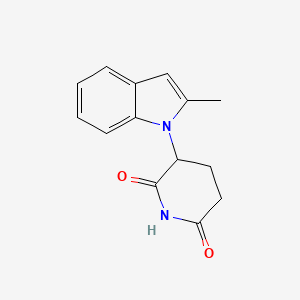
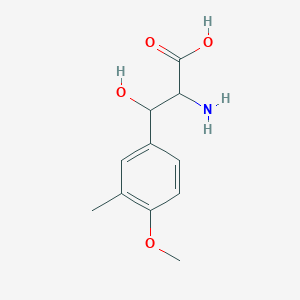

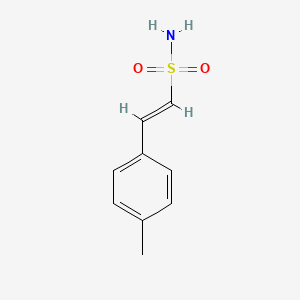
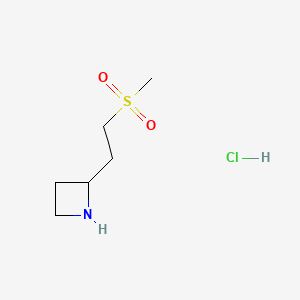
![2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13547489.png)
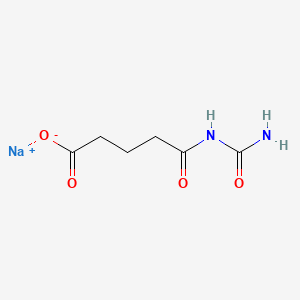
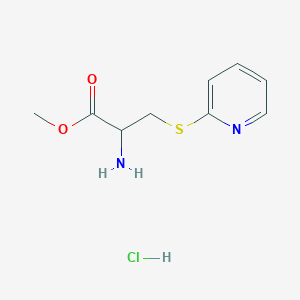

![3-[Benzyl(methyl)amino]piperidine-2,6-dione](/img/structure/B13547507.png)
![[(3S,4S)-3-amino-4-(4-fluorophenyl)piperidin-1-yl]-spiro[4,6-dihydropyrrolo[1,2-b]pyrazole-5,1'-cyclopropane]-2-ylmethanone;hydrochloride](/img/structure/B13547509.png)
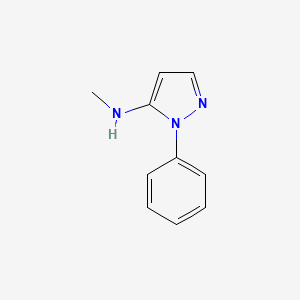
![N-{[4-(aminomethyl)phenyl]methyl}-3-methyl-8-thiabicyclo[3.2.1]octane-3-carboxamidehydrochloride](/img/structure/B13547521.png)
